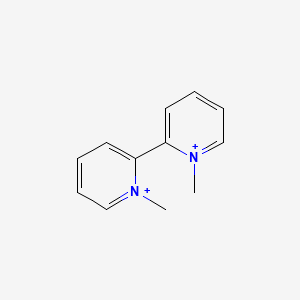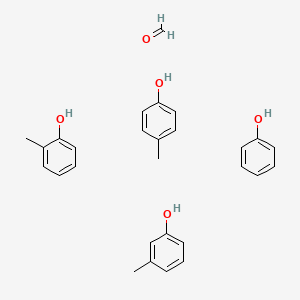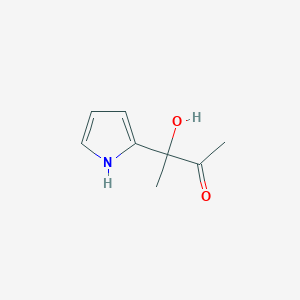
Phenoxy(tetraphenyl)-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxy(tetraphenyl)-lambda~5~-stibane is a complex organometallic compound featuring a central antimony atom bonded to a phenoxy group and four phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxy(tetraphenyl)-lambda~5~-stibane typically involves the reaction of tetraphenylstibonium chloride with phenol in the presence of a base. The reaction proceeds as follows:
- The mixture is stirred at room temperature for several hours, allowing the phenoxy group to replace the chloride ion, forming this compound.
Tetraphenylstibonium chloride: is dissolved in an appropriate solvent such as dichloromethane.
Phenol: is added to the solution, followed by the addition of a base such as sodium hydroxide.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more environmentally friendly solvents and reagents to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxy(tetraphenyl)-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenoxy(tetraphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystalline materials
Mecanismo De Acción
The mechanism by which Phenoxy(tetraphenyl)-lambda~5~-stibane exerts its effects involves its ability to interact with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the antimony center can coordinate with other metal ions or organic molecules. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylene: Studied for its unique structural and electronic properties.
Phenoxyacetic acid derivatives: Widely used as herbicides and in medicinal chemistry
Uniqueness
Phenoxy(tetraphenyl)-lambda~5~-stibane stands out due to the presence of the antimony center, which imparts unique electronic and steric properties. This makes it distinct from other phenoxy and tetraphenyl derivatives, offering unique opportunities for research and application in various fields .
Propiedades
Número CAS |
37084-65-4 |
|---|---|
Fórmula molecular |
C30H25OSb |
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
phenoxy(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/C6H6O.4C6H5.Sb/c7-6-4-2-1-3-5-6;4*1-2-4-6-5-3-1;/h1-5,7H;4*1-5H;/q;;;;;+1/p-1 |
Clave InChI |
WDNSAXGCJOXAAQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)O[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



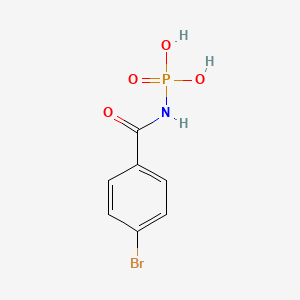
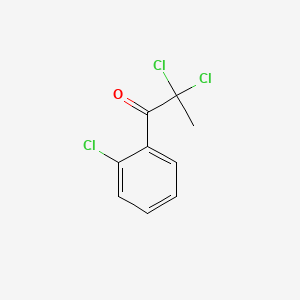
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
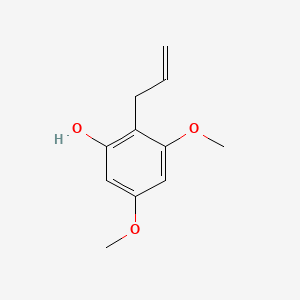
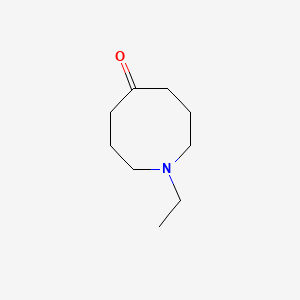
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)
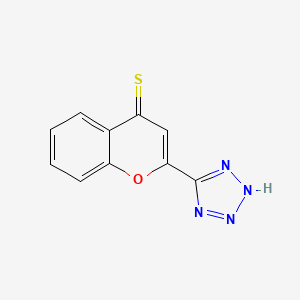
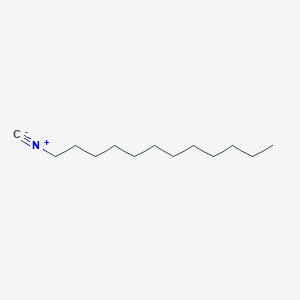
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
